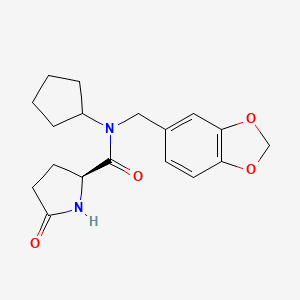![molecular formula C13H22N2O2 B7343772 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7343772.png)
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone, also known as EPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPE is a ketone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone is not fully understood, but it is believed to act as a GABA receptor agonist, which can lead to the inhibition of neuronal activity. This inhibition can result in anticonvulsant and analgesic effects, as well as sedation.
Biochemical and Physiological Effects
This compound has been shown to have anticonvulsant and analgesic effects in animal models, and it has also been shown to have sedative effects. In addition, this compound has been shown to increase the levels of GABA in the brain, which can lead to the inhibition of neuronal activity.
実験室実験の利点と制限
One of the advantages of using 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone in lab experiments is its high purity, which can be achieved using column chromatography. In addition, this compound is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone. One direction is the development of new drugs based on the anticonvulsant and analgesic properties of this compound. Another direction is the synthesis of novel polymers and materials using this compound as a building block. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
合成法
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been synthesized using various methods, including the reaction of 2-ethylpyrrolidine-1-carboxylic acid with ethyl chloroformate, followed by reduction with sodium borohydride. Another method involves the reaction of 2-ethylpyrrolidine-1-carbonyl chloride with 2-pyrrolidinone, followed by reduction with lithium aluminum hydride. Both methods result in the formation of this compound, which can be purified using column chromatography.
科学的研究の応用
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
特性
IUPAC Name |
1-[(2R)-2-(2-ethylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-11-6-4-9-15(11)13(17)12-7-5-8-14(12)10(2)16/h11-12H,3-9H2,1-2H3/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCJKTRJUZUFJU-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN1C(=O)C2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCN1C(=O)[C@H]2CCCN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)
![[(1R,2R)-2-(2-chloro-6-fluorophenyl)cyclopropyl]-(4-pyrazin-2-ylpiperazin-1-yl)methanone](/img/structure/B7343742.png)

![(1R,2R)-2-tert-butyl-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B7343761.png)
![2-(3-methoxyphenyl)-1-[4-[(1R,2S)-2-(oxan-4-yl)cyclopropanecarbonyl]piperazin-1-yl]ethanone](/img/structure/B7343767.png)
![2-[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]-2-ethylbutanoic acid](/img/structure/B7343775.png)
![methyl 3-[(2S,3R)-2-tert-butyloxolan-3-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343776.png)
![methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7343781.png)
![methyl 3-[(2S,3S)-3-phenyloxolan-2-yl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7343783.png)
![methyl 3-[(2S,3R)-2-phenyloxolan-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylate](/img/structure/B7343788.png)